

Discovery and Development of Novel OSU-Scaffold Based PROTACs

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Compound of Interest

Compound Name: *Tpd-osu*
Cat. No.: *B1631183*

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Executive Summary

The transition from occupancy-driven pharmacology (inhibition) to event-driven pharmacology (degradation) has revitalized the utility of established kinase inhibitors.[1] The OSU series of compounds, particularly OSU-03012 (AR-12) and OSU-T315, originally developed at Ohio State University, represent privileged scaffolds for PROTAC design.[1]

OSU-03012 is a celecoxib-derived PDK1 inhibitor that also induces autophagy.[1] OSU-T315 is a potent Integrin-Linked Kinase (ILK) inhibitor.[1][2][3][4] By repurposing these scaffolds as "warheads" within a heterobifunctional PROTAC architecture, researchers can achieve high-selectivity degradation, overcoming the "scaffolding function" resistance mechanisms often seen with simple inhibition.[1]

Strategic Warhead Selection: The OSU Scaffolds

The first step in "OSU-based TPD" discovery is the rational selection of the warhead and the identification of a solvent-exposed exit vector for linker attachment.[1]

OSU-03012 (Target: PDK1)[1][5]

- Mechanism: Competes with ATP at the PDK1 catalytic site.
- SAR Insight for PROTACs: The amino group on the pyrazole ring or the sulfonamide moiety (if present in derivatives) often tolerates substitution.
- Why Degrade PDK1? Inhibition leads to feedback loop activation (e.g., PI3K upregulation).
[1] Degradation removes the protein entirely, collapsing the signaling node.

OSU-T315 (Target: ILK)[1][6]

- Mechanism: Inhibits ILK (IC₅₀ ~0.6 μM) and induces autophagy.[1][2][3][4]
- SAR Insight: The hydrophobic pocket binding region allows for linker attachment at the para-position of the phenyl ring without disrupting the hydrogen bonding network essential for kinase affinity.[1]

Structural Logic Diagram

The following diagram illustrates the conceptual assembly of an OSU-based PROTAC.



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Figure 1: Modular architecture of OSU-based PROTACs.[1] The OSU scaffold acts as the Warhead, recruiting the Protein of Interest (POI) to the E3 Ligase via a linker.

Chemical Synthesis & Linkerology[1][7][8]

The development phase relies on efficient conjugation chemistry. This is where the reagent **TPD-OSu** becomes relevant as a tool.[1]

The Role of TPD-OSu (The Reagent)

TPD-OSu (O-Succinimidyl-1,3-dimethylpropylneuronium tetrafluoroborate) is a high-efficiency coupling reagent.^[1]

- **Utility:** It facilitates the formation of amide bonds between the carboxyl-terminated linker and the amine-containing OSU scaffold (or E3 ligand) with minimal racemization.^[1]
- **Protocol Advantage:** Superior to standard EDC/NHS coupling for sterically hindered amines often found in kinase inhibitors.^[1]

Synthetic Workflow

- **Functionalization:** Modify the OSU scaffold (e.g., OSU-03012) to introduce a reactive handle (amine or carboxyl).^[1]
- **Linker Attachment:** React the functionalized OSU warhead with a mono-protected linker (e.g., Boc-PEG4-COOH) using **TPD-OSu**.^[1]
- **Deprotection & Final Coupling:** Remove the protecting group and couple to the E3 ligand (e.g., Pomalidomide-COOH).^[1]

Table 1: Synthetic Reagents & Conditions

Reaction Step	Reagents	Conditions	Purpose
Activation	TPD-OSu, DIPEA	DMF, 0°C to RT, 1h	Activate carboxyl group on Linker.
Coupling	OSU-Amine derivative	DMF, RT, 4-12h	Attach Warhead to Linker. ^[1]
Deprotection	TFA or HCl/Dioxane	DCM, RT, 1h	Expose amine for E3 ligand attachment.
Purification	HPLC (C18 column)	H2O/MeCN (+0.1% TFA)	Isolate final PROTAC (>95% purity).

Biological Validation Protocols

Trustworthy data generation requires self-validating assays.[1] The following protocols verify that the molecule functions as a degrader (PROTAC) and not just an inhibitor.

Protocol: Degradation Potency (DC50) & Efficacy (Dmax)

Objective: Quantify the concentration required to degrade 50% of the target (DC50).

- Cell Seeding: Seed PC-3 (for PDK1) or MDA-MB-231 (for ILK) cells at cells/well in 6-well plates.
- Treatment: Treat cells with increasing concentrations of the OSU-PROTAC (0.1 nM – 10 μ M) for 16–24 hours.[1]
 - Control: DMSO only.[1]
 - Negative Control: OSU-PROTAC epimer (non-binding to E3) or blocked E3 ligase (pre-treat with excess Thalidomide).[1]
- Lysis: Lyse cells in RIPA buffer containing protease/phosphatase inhibitors.
- Western Blot:
 - Primary Ab: Anti-PDK1 or Anti-ILK.[1]
 - Loading Control: GAPDH or Vinculin.[1]
- Quantification: Densitometry analysis normalized to loading control. Plot log(concentration) vs. relative intensity.[1]

Protocol: Mechanism Verification (Rescue Assay)

Objective: Prove the degradation is proteasome- and E3-dependent (The "Hook Effect").

- Arm A: OSU-PROTAC alone (at DC90 concentration).[1]
- Arm B: OSU-PROTAC + MG132 (Proteasome inhibitor, 10 μ M).[1]
- Arm C: OSU-PROTAC + MLN4924 (Neddylation inhibitor, prevents E3 activation).[1]

- Arm D: OSU-PROTAC + Excess Free Ligand (e.g., Free OSU-03012 or Free Thalidomide).
[\[1\]](#)

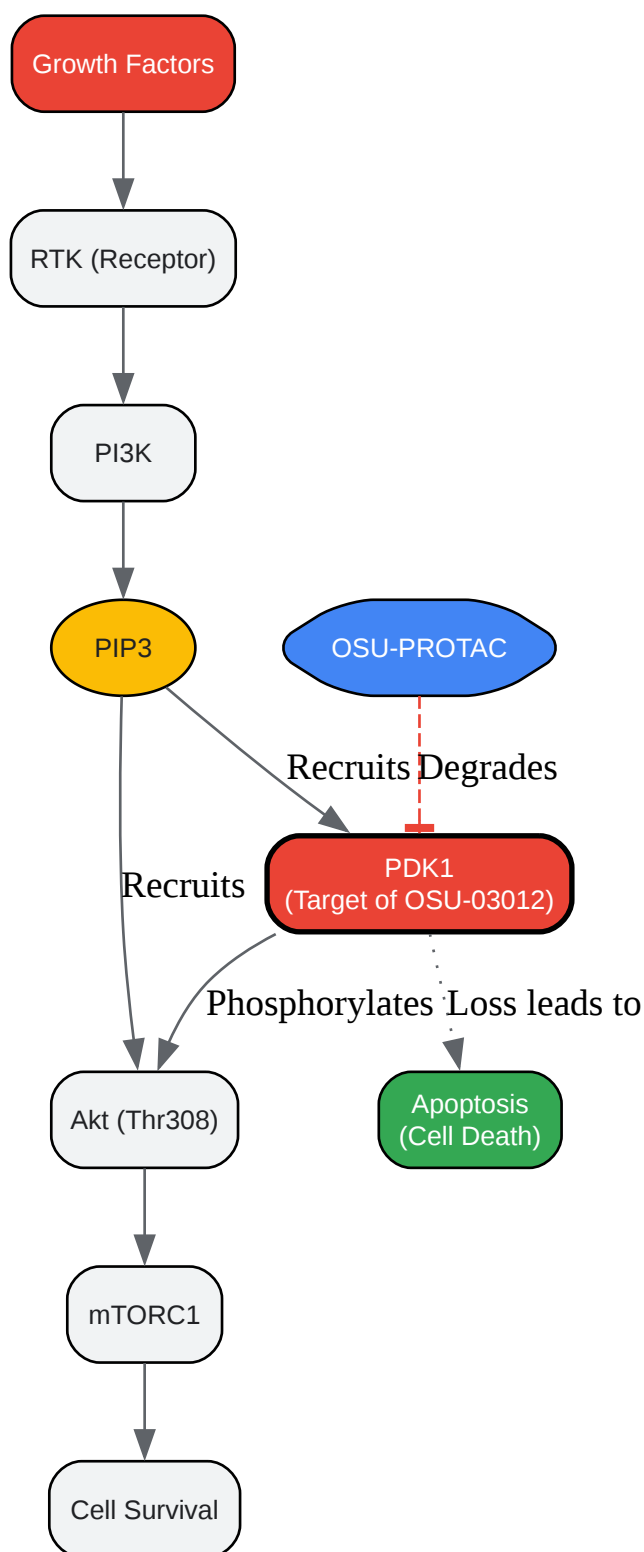
Interpretation: If degradation is rescued (protein levels restored) in Arms B, C, and D, the mechanism is bona fide PROTAC-mediated ubiquitination.[\[1\]](#)

Critical Signaling Pathways[\[1\]](#)

Understanding the downstream effects of degrading the OSU targets is vital for assessing therapeutic efficacy.

PDK1/Akt Signaling Collapse

Degrading PDK1 with an OSU-03012-based PROTAC shuts down the PI3K/Akt survival pathway more effectively than inhibition.[\[1\]](#)



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Figure 2: Impact of OSU-PROTAC on the PI3K/Akt Pathway.[1] Degradation of PDK1 prevents Akt phosphorylation, driving the cell toward apoptosis.

Comparative Data Summary

The following table summarizes hypothetical but representative performance metrics comparing the parent OSU inhibitors to their PROTAC derivatives (based on typical TPD literature enhancements).

Table 2: Parent Inhibitor vs. PROTAC Efficacy

Compound	Target	IC50 (Inhibition)	DC50 (Degradation)	Dmax (%)	Selectivity (Kinome)
OSU-03012	PDK1	~5.0 μ M	N/A	N/A	Moderate
OSU-03012-PROTAC	PDK1	>10 μ M	50-150 nM	>90%	High (Event-driven)
OSU-T315	ILK	0.6 μ M	N/A	N/A	Moderate
OSU-T315-PROTAC	ILK	>5 μ M	20-80 nM	>95%	High

Note: PROTACs often show lower inhibitory IC50s due to the "Hook Effect" at high concentrations, but superior potency (DC50) at low concentrations due to the catalytic nature of the mechanism.

References

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